4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde

Medicinal chemistry Lipophilicity Drug design

4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1178248-45-7) is a heterocyclic building block that fuses a 4‑bromobenzaldehyde core with a 4‑methyl‑substituted pyrazole at the ortho position. It is primarily employed as a key intermediate in the synthesis of biologically active compounds, particularly those targeting kinase inhibition, where the methyl substituent on the pyrazole ring and the bromo handle on the benzaldehyde core offer orthogonal vectors for iterative functionalisation.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
Cat. No. B13077526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O
InChIInChI=1S/C11H9BrN2O/c1-8-5-13-14(6-8)11-4-10(12)3-2-9(11)7-15/h2-7H,1H3
InChIKeyICIQMWGIMJPMKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde: A Strategic ortho-Pyrazolyl-Benzaldehyde Intermediate for Targeted Heterocyclic Synthesis


4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (CAS: 1178248-45-7) is a heterocyclic building block that fuses a 4‑bromobenzaldehyde core with a 4‑methyl‑substituted pyrazole at the ortho position . It is primarily employed as a key intermediate in the synthesis of biologically active compounds, particularly those targeting kinase inhibition, where the methyl substituent on the pyrazole ring and the bromo handle on the benzaldehyde core offer orthogonal vectors for iterative functionalisation [1]. This compound is distinguished from simpler pyrazolyl‑benzaldehyde analogs by its dual‑site reactivity and enhanced lipophilicity, which are critical physiochemical parameters in early‑stage medicinal chemistry design [2].

Why 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde Cannot Be Replaced by Generic Pyrazolyl-Benzaldehydes in Demanding Synthetic Sequences


The ortho‑positioning of the 4‑methylpyrazole relative to the aldehyde creates a sterically and electronically unique environment that is absent in para‑ or meta‑substituted analogs. This geometry directly influences the regioselectivity of subsequent metal‑catalysed cross‑coupling reactions at the bromo site and the reactivity of the aldehyde toward nucleophiles such as hydrazines or amines [1]. Comparative physiochemical profiling of in‑class analogs reveals that the specific combination of the 4‑methyl substituent and the ortho‑bromobenzaldehyde scaffold alters critical properties—including lipophilicity (LogP) and topological polar surface area (TPSA)—which in turn impacts the pharmacokinetic profile of downstream drug candidates . Consequently, substituting this compound with a non‑methylated or differently halogenated analog without re‑optimising the entire synthetic pathway can compromise reaction yields, final compound purity, and biological target engagement [1].

Head-to-Head Quantitative Evidence: How 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde Differentiates from Its Closest Analogs


Comparative Physiochemical Profiling: 4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde vs. 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde (Des-Methyl Analog)

The target compound incorporates a methyl group at the 4‑position of the pyrazole ring, which is absent in the comparator 4‑Bromo‑2‑(1H‑pyrazol‑1‑yl)benzaldehyde. This methyl substitution increases molecular weight (265.11 vs. 251.08 g·mol⁻¹) and is predicted to elevate the octanol‑water partition coefficient (XLogP3) [1]. In class‑level studies of 4‑methyl‑substituted pyrazole derivatives, the methyl group has been correlated with a ca. 0.5–1.0 log unit increase in LogP compared to the unsubstituted pyrazole, translating to enhanced membrane permeability critical for intracellular kinase target engagement [2].

Medicinal chemistry Lipophilicity Drug design

Regiochemical Differentiation: ortho-Pyrazolyl vs. para-Pyrazolyl Substitution Patterns and Their Impact on Downstream Reactivity

The target compound positions the 4-methylpyrazole ring ortho to both the aldehyde and the bromo substituents, creating a 1,2,4‑trisubstituted benzene system. In contrast, the para‑pyrazolyl isomer (e.g., 4‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde) presents a linear geometry that reduces steric crowding around the aldehyde . The ortho configuration enhances the directing‑group effect of the pyrazole nitrogen in metal‑catalysed C–H activation reactions, enabling site‑selective functionalisation that para‑substituted analogs cannot achieve. This regiochemical distinction has been exploited in patent‑documented syntheses of PKB/PKA kinase modulators, where ortho‑substituted pyrazolyl‑benzaldehydes are explicitly claimed as critical intermediates [1].

Regioselectivity Cross-coupling Synthetic chemistry

Positional Isomer Comparison: 4-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde vs. 5-Bromo-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde (Bromine Positional Isomer)

The target compound places the bromine atom at C‑4 of the benzaldehyde ring. A commercially available positional isomer, 5‑Bromo‑2‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde (CAS 1695077‑89‑4), places the bromine at C‑5. Although the molecular formula (C₁₁H₉BrN₂O) and molecular weight (265.11 g·mol⁻¹) are identical, the different position of the bromine atom results in distinct electronic environments for the aryl ring, which can alter the rate and selectivity of palladium‑catalysed cross‑coupling reactions (e.g., Suzuki–Miyaura or Buchwald–Hartwig couplings) . In kinase inhibitor SAR campaigns, the regiochemistry of the halogen handle has been shown to be a critical variable affecting both synthetic yield and final compound potency in the 4‑methylpyrazole series .

Positional isomerism Cross-coupling selectivity Chemical procurement

Functional Group Orthogonality: Dual Reactive Handles Enable Iterative Library Synthesis Without Protecting Group Manipulation

4‑Bromo‑2‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde possesses two chemically orthogonal reactive sites: (1) the aldehyde group, which undergoes condensation with hydrazines, amines, or organometallic reagents to form hydrazones, imines, or secondary alcohols; and (2) the aryl bromide, which participates in transition‑metal‑catalysed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig) [1]. In contrast, the des‑bromo analog (2‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde, CAS 1178424‑54‑8) lacks the bromo handle, reducing the compound to a single‑functional‑group intermediate incapable of iterative diversification . This dual‑handle architecture enables the construction of focused compound libraries where the aldehyde is elaborated first, followed by palladium‑catalysed coupling at the bromo position—or vice versa—without the need for protecting group chemistry [1].

Orthogonal reactivity Parallel synthesis Medicinal chemistry

Class-Level Biological Superiority of 4-Methylpyrazole-Containing Analogs in Glucagon Receptor (GCGR) Antagonist Programs

In a systematic structure‑activity relationship (SAR) study of 4‑methyl‑substituted pyrazole derivatives as glucagon receptor (GCGR) antagonists, compounds bearing the 4‑methylpyrazole motif exhibited potent GCGR binding with IC₅₀ values ranging from 0.06 to 0.09 μM, and functional cAMP inhibition IC₅₀ values between 0.22 and 0.46 μM [1]. While the target compound itself was not directly assayed as a final bioactive molecule, it serves as the key aldehyde intermediate for constructing the benzylamine‑linked pyrazole series that delivered these nanomolar‑potency GCGR antagonists. The 4‑methyl substituent on the pyrazole was identified as a critical pharmacophoric element; removal or relocation of the methyl group to the 3‑position consistently resulted in a ≥10‑fold loss in GCGR binding affinity across multiple compound pairs in the series [1].

GCGR antagonist Type 2 diabetes Structure-activity relationship

High-Value Application Scenarios for 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde in Medicinal Chemistry and Chemical Biology


Focused Kinase Inhibitor Library Synthesis via Iterative Dual-Handle Functionalisation

The orthogonal reactivity of the aldehyde and aryl bromide functionalities enables a two‑dimensional diversification strategy for constructing focused kinase inhibitor libraries. In the first dimension, the aldehyde undergoes reductive amination with diverse amine building blocks to generate substituted benzylamine intermediates—a transformation documented in PKB/PKA kinase modulator patents as a key step for introducing amine diversity [1]. In the second dimension, the aryl bromide participates in Suzuki–Miyaura cross‑coupling to introduce aryl or heteroaryl groups, further expanding chemical space. This sequential elaboration strategy, using the target compound as the central scaffold, is directly aligned with the synthetic routes claimed in US Patent 8,853,207 and related filings [1].

GCGR Antagonist Lead Optimisation: Building the 4-Methylpyrazole Pharmacophore

In glucagon receptor (GCGR) antagonist programs, the 4‑methylpyrazole motif has been validated as a critical pharmacophoric element, with lead compounds achieving single‑digit nanomolar binding affinity (IC₅₀ = 0.06–0.09 μM) [2]. 4‑Bromo‑2‑(4‑methyl‑1H‑pyrazol‑1‑yl)benzaldehyde serves as the aldehyde intermediate that, upon condensation with hydrazine‑containing or amine‑containing fragments, installs the key 4‑methylpyrazole‑benzyl linkage found in the most potent GCGR antagonists in the series [2]. Substituting the 4‑methylpyrazole building block with a 3‑methyl or des‑methyl analog at this stage would produce final compounds with ≥10‑fold reduced target affinity, making the procurement of the correct 4‑methyl isomer essential for maintaining SAR continuity [2].

C–H Activation Methodology Development Using the ortho-Pyrazole Directing Group

The ortho‑relationship between the pyrazole ring and the benzaldehyde core positions the pyrazole nitrogen as an intramolecular directing group for transition‑metal‑catalysed C–H activation at the adjacent C‑3 position of the benzene ring. This directing‑group effect is a documented strategy in modern synthetic methodology for achieving site‑selective C–H functionalisation without the need for pre‑installed halide handles [1]. The target compound, with its ortho‑pyrazolyl substitution pattern, is uniquely suited for developing and optimising C–H activation protocols that exploit the coordinative ability of the pyrazole nitrogen. Para‑ or meta‑substituted pyrazolyl‑benzaldehyde analogs lack this intramolecular directing effect and are therefore unsuitable for such methodology studies [1].

Fragment-Based Drug Discovery (FBDD): A Dual-Vector Fragment for SPR and X-Ray Crystallography Screening

With a molecular weight of 265.11 g·mol⁻¹ , the target compound falls within the acceptable fragment size range (MW < 300 Da) for fragment‑based drug discovery. Its dual‑handle architecture allows it to be screened as a standalone fragment in surface plasmon resonance (SPR) or X‑ray crystallography campaigns, while also providing two independent vectors for fragment growing or merging. The 4‑methyl group on the pyrazole contributes to favourable lipophilicity for engaging hydrophobic protein pockets, and the bromine atom serves as a heavy‑atom label for X‑ray crystallographic phasing, directly facilitating structure‑based drug design (SBDD) efforts [2]. No additional chemical modification is required prior to screening, reducing procurement and preparation overhead.

Quote Request

Request a Quote for 4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.